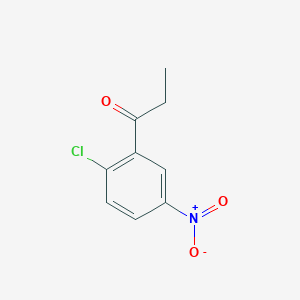

2-Chloro-5-nitropropiophenone

Description

2-Chloro-5-nitropropiophenone is a nitroaromatic compound characterized by a propiophenone backbone (a benzene ring with a ketone group and a three-carbon propionyl chain). The molecule features a chlorine substituent at the 2-position and a nitro group (-NO₂) at the 5-position on the benzene ring. Its molecular formula is C₉H₇ClNO₃, with a molecular weight of 213.61 g/mol .

Propriétés

Formule moléculaire |

C9H8ClNO3 |

|---|---|

Poids moléculaire |

213.62 g/mol |

Nom IUPAC |

1-(2-chloro-5-nitrophenyl)propan-1-one |

InChI |

InChI=1S/C9H8ClNO3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 |

Clé InChI |

JTALSYCLUJPGLD-UHFFFAOYSA-N |

SMILES |

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

SMILES canonique |

CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Differences

The following compounds share structural similarities with 2-Chloro-5-nitropropiophenone, differing in aromatic systems, substituents, or functional groups:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 2-Chloro-5-nitropropiophenone | C₉H₇ClNO₃ | 213.61 | Not provided | Benzene ring with ketone (propiophenone), Cl (2-position), NO₂ (5-position) |

| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.55 | 4548-45-2 | Pyridine ring (N-heteroaromatic), Cl (2-position), NO₂ (5-position) |

| 5-Chloro-N-cyclopropyl-2-nitrobenzamide | C₁₀H₉ClN₂O₃ | 240.65 | 1042623-41-5 | Benzamide group (CONH-cyclopropyl), Cl (5-position), NO₂ (2-position) |

| 2-Chloro-5-nitro-N-4-pyridylbenzamide | C₁₂H₈ClN₃O₃ | 277.66 | Not provided | Benzamide linked to pyridine, Cl (2-position), NO₂ (5-position) |

Comparative Analysis

Aromatic System Differences: 2-Chloro-5-nitropropiophenone uses a benzene ring, while 2-Chloro-5-nitropyridine (CAS 4548-45-2) employs a pyridine ring. The nitrogen in pyridine increases electron deficiency, enhancing susceptibility to nucleophilic substitution compared to benzene derivatives . The benzamide derivatives (e.g., 5-Chloro-N-cyclopropyl-2-nitrobenzamide) introduce amide functional groups, enabling hydrogen bonding and altering solubility profiles .

Substituent Positioning: In 2-Chloro-5-nitropropiophenone, the electron-withdrawing Cl and NO₂ groups are meta to each other on the benzene ring, creating a polarized electronic environment. This contrasts with 5-Chloro-N-cyclopropyl-2-nitrobenzamide, where Cl and NO₂ are para relative to the amide group .

Reactivity and Applications: Propiophenone derivatives like 2-Chloro-5-nitropropiophenone are often intermediates in synthesizing pharmaceuticals or herbicides due to their ketone reactivity (e.g., nucleophilic additions) . Pyridine-based analogs (e.g., 2-Chloro-5-nitropyridine) are prevalent in coordination chemistry and as ligands in catalysis .

Research Findings and Methodological Insights

Structural Characterization

- X-ray crystallography, facilitated by programs like SHELXL and SHELXS , is critical for resolving the molecular geometries of nitroaromatic compounds. For example, thiourea derivatives of 2-chloro-5-nitrophenyl groups have been structurally validated using these tools .

- Structure validation protocols (e.g., checking for centrosymmetry or enantiopurity) are essential for nitro compounds, as improper refinement can lead to false chirality assignments (see Flack parameter analysis in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.